6-[[4-(Acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid
Overview
Description
6-[[4-(Acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorocyclohexene ring, an acetylsulfamoyl group, and a carboxylic acid group, making it an interesting subject for chemical studies.
Scientific Research Applications
Chirality Assignment of Carboxylic Acids
Polyacetylenes bearing amino groups, such as those related to the chemical compound , have been utilized in the chirality assignment of carboxylic acids through circular dichroism. This method allows for the determination of the chirality of acids, a crucial aspect in the study of optically active compounds and their interactions, contributing significantly to the field of stereochemistry and pharmaceutical sciences (Yashima et al., 1997).
Mannich Reaction and Sulfones
Research has explored the role of aromatic aldehydes, including acetylamino-benzaldehyde, in the Mannich reaction with arylsulfonylacetic acids. This reaction pathway is crucial for synthesizing complex molecules, demonstrating the compound's utility in creating novel organic molecules with potential applications in drug discovery and material sciences (Nobles & Thompson, 1965).
Protective Groups in Synthesis
The chemical structure of interest is related to research on protective groups in synthesis, particularly the introduction of the 9-Phenyl-9-fluorenyl protecting group into various functional groups. This demonstrates its application in synthetic chemistry for protecting sensitive functional groups during complex chemical reactions, thereby enhancing the efficiency and selectivity of synthetic routes (Soley & Taylor, 2019).
Amino Acid Detection and Analysis
Compounds related to the specified chemical structure have been utilized in the detection and analysis of amino acids and their derivatives. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride serves as a chromophoric reagent for detecting amino acids at picomole levels, highlighting its application in bioanalytical chemistry and molecular biology research (Malencik et al., 1990).
Cyclization Reactions in Organic Synthesis
Cyclization reactions of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate to derivatives, including those involving carboxylic acid functionalities, underscore the compound's significance in facilitating the synthesis of cyclic compounds. Such reactions are pivotal in the development of pharmaceuticals and agrochemicals, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Wilamowski et al., 1995).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the initial formation of the chlorocyclohexene ring, followed by the introduction of the acetylsulfamoyl group through a sulfonation reaction. The final step involves the attachment of the carboxylic acid group via a carboxylation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent quality and efficiency in production. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum
Properties
IUPAC Name |
6-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6S/c1-9(20)19-26(24,25)12-5-3-11(4-6-12)18-15(21)14-8-10(17)2-7-13(14)16(22)23/h2-6,13-14H,7-8H2,1H3,(H,18,21)(H,19,20)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLSZIPAALAOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.